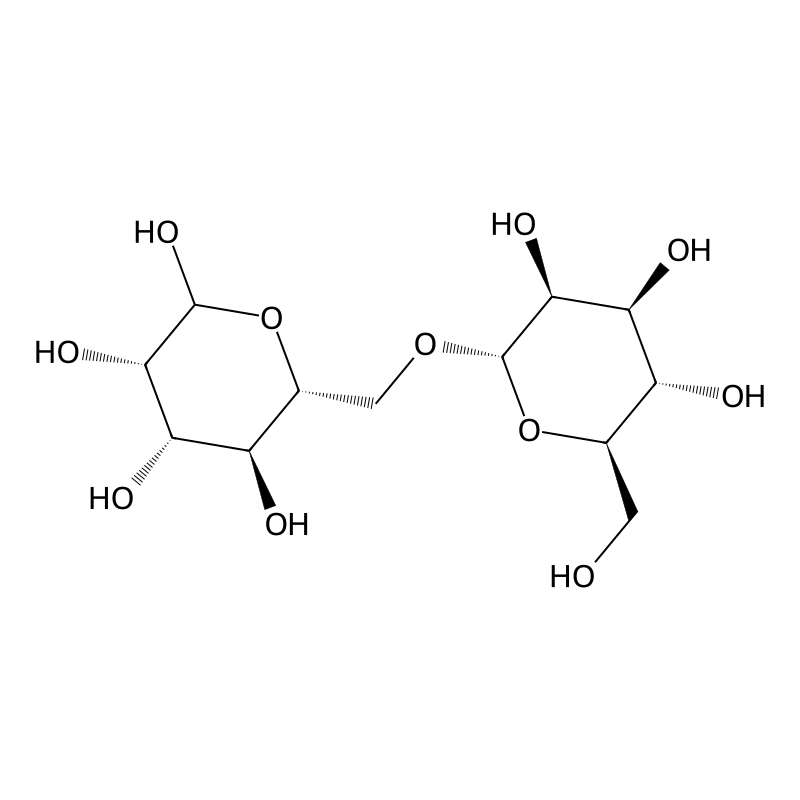

6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Content Navigation

Research on fungal cell wall mannan often requires pure α-1,6-mannobiose to avoid false negatives from incorrect linkages. This disaccharide (CAS 6614-35-3) provides:

- Exclusive substrate for α-1,6-mannosidases, ensuring linkage-specific activity.

- Reliable negative control when profiling broad-specificity mannosidases.

- A stable building block resistant to acid hydrolysis for oligosaccharide synthesis.

Available in high purity (≥95%) for immediate procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

6-O-alpha-D-Mannopyranosyl-D-mannopyranose (CAS 6614-35-3), also known as α-1,6-mannobiose, is a high-purity disaccharide composed of two D-mannose units linked by an alpha-1,6 glycosidic bond. This specific linkage is a fundamental structural component of the core mannan backbone in the cell walls of fungi and yeasts, such as *Saccharomyces cerevisiae*. As a well-defined molecule, it serves as a critical research tool in glycobiology for applications including the synthesis of complex oligosaccharides and the specific substrate for characterizing enzymes involved in mannan biosynthesis and degradation. Its utility stems directly from the defined stereochemistry and linkage, which distinguishes it from simple monosaccharides or other disaccharide isomers.

Research Fit

References

- [1] Orlean, P. (2012). Architecture and biosynthesis of the Saccharomyces cerevisiae cell wall. Genetics, 192(3), 775-818.

- [2] Nakayama, K., Nakanishi-Shindo, Y., Tanaka, A., Haga-Toda, Y., & Jigami, Y. (1997). Substrate specificity of alpha-1,6-mannosyltransferase that initiates N-linked mannose outer chain elongation in Saccharomyces cerevisiae. FEBS letters, 412(3), 547-550.

Substituting 6-O-alpha-D-Mannopyranosyl-D-mannopyranose with its monosaccharide component, D-mannose, or with other mannobiose isomers (e.g., α-1,2 or α-1,3 linkages) will lead to failed outcomes in controlled applications. The α-1,6 linkage is a specific recognition motif for certain enzymes, such as α-1,6-mannosidases, which exclusively cleave this bond and are inactive on other linkages. Furthermore, the chemical stability of the glycosidic bond is linkage-dependent, with the α-1,6 bond demonstrating significantly higher stability against hydrolysis compared to its isomers. Therefore, in applications requiring enzymatic specificity or process resilience, this compound cannot be replaced by seemingly similar but structurally distinct alternatives.

Substitution Risk

α-1,6-Mannosidase Substrate Specificity

Commercial and research-grade α-1,6-mannosidases are highly specific exoglycosidases that exclusively hydrolyze terminal, non-reducing α-1,6-linked mannose residues from oligosaccharides. These enzymes show no detectable activity on other mannosidic linkages such as α-1,2, α-1,3, or β-linkages. This absolute specificity makes 6-O-alpha-D-Mannopyranosyl-D-mannopyranose the required substrate for accurately assaying this enzyme class, and conversely, a necessary negative control to confirm the absence of α-1,6-mannosidase activity in a sample.

| Evidence Dimension | Enzymatic Hydrolysis |

| Target Compound Data | Cleaved by α-1,6 Mannosidase |

| Comparator Or Baseline | α-1,2-Mannobiose, α-1,3-Mannobiose, and other isomers are not cleaved by α-1,6 Mannosidase. |

| Quantified Difference | Qualitatively absolute; activity vs. no activity. |

| Conditions | Standard α-1,6 Mannosidase assay conditions (e.g., 37°C, pH 5.0). |

For researchers studying, developing, or performing quality control on α-1,6-mannosidase enzymes, this exact isomer is an indispensable and non-substitutable reagent.

Superior Chemical Stability in Processing

The stability of the glycosidic bond is critical for process chemistry and formulation. Analysis by collision-induced dissociation mass spectrometry, which correlates with solution-phase acid hydrolysis, shows that the α-1,6 linkage in mannobioses is the most stable configuration. The observed order of stability is α-1,6 > α-1,4 ≥ α-1,2 > α-1,3. In a direct hydrolysis experiment on a branched trisaccharide, the α-1,3 linkage was observed to cleave twice as fast as the α-1,6 linkage.

| Evidence Dimension | Glycosidic Bond Stability (Gas-Phase Dissociation & Solution Hydrolysis) |

| Target Compound Data | Most stable linkage |

| Comparator Or Baseline | α-1,3-mannosyl linkage is least stable; α-1,2 and α-1,4 linkages have intermediate stability. |

| Quantified Difference | The α-1,3 linkage hydrolyzes approximately 2x faster than the α-1,6 linkage. |

| Conditions | Acid hydrolysis and collision-induced dissociation mass spectrometry. |

For multi-step syntheses involving harsh deprotection conditions or for formulations requiring long-term stability, selecting the more robust α-1,6-linked isomer can significantly improve yields and shelf-life.

Differential Glycosyltransferase Acceptor Activity

In biosynthetic pathways, the precise structure of an oligosaccharide precursor dictates its suitability for elongation by glycosyltransferases. The α-(1→6)-mannosyltransferase AnpA from *Aspergillus fumigatus*, which elongates the α-core-mannan structure, shows dramatically different activity based on the acceptor substrate. The enzyme's activity toward α-1,2-mannobiose as an acceptor was defined as 100%. In contrast, its activity toward α-1,6-mannobiose as an acceptor was only 16.9% of that rate. This demonstrates that isomeric mannobiose precursors are not interchangeable in enzymatic synthesis.

| Evidence Dimension | Relative Mannosyltransferase Activity |

| Target Compound Data | 16.9% relative activity |

| Comparator Or Baseline | α-1,2-mannobiose (100% relative activity) |

| Quantified Difference | The enzyme is approximately 5.9 times more active with the α-1,2-linked acceptor compared to the α-1,6-linked acceptor. |

| Conditions | In vitro assay with recombinant AnpA mannosyltransferase, using GDP-Mannose as the donor substrate. |

This highlights the critical importance of selecting the correct isomer as a precursor in biosynthetic research or glycoengineering, as the wrong choice can drastically reduce reaction efficiency.

α-1,6-Mannosidase Assay Substrate

Use as the primary substrate to measure the catalytic activity of purified α-1,6-mannosidases or to detect their presence in complex biological samples. Its linkage-specificity ensures that observed activity is not from enzymes acting on other mannose isomers.

Negative Control for Broad-Specificity Mannosidases

Employ as a negative control when characterizing broad-specificity mannosidases (e.g., Jack Bean Mannosidase) to confirm the absence of contaminating α-1,6-mannosidase activity, ensuring data integrity for glycan sequencing.

Synthesis of Stable Oligosaccharide Probes

Serve as a foundational building block in the chemical synthesis of larger oligosaccharides or glycoconjugates where the final product must withstand processing steps like acidic deprotection or requires enhanced long-term stability in solution.

Glycosyltransferase Acceptor Specificity Studies

Utilize as a specific, defined precursor to probe the acceptor substrate requirements of mannosyltransferases involved in cell wall or glycoprotein biosynthesis, allowing for precise mapping of enzymatic pathways.

Application Fit Matrix

References

- [2] Khatri, K., Pompach, P., Brath, U., et al. (2016). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 14(3), 1047-1056.

- [3] Yamanaka, T., Hagiwara, Y., Ohta, T., et al. (2022). Identification of an α-(1→6)-Mannosyltransferase Contributing To Biosynthesis of the Fungal-Type Galactomannan α-Core-Mannan Structure in Aspergillus fumigatus. Journal of Fungi, 8(11), 1188.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4